

Technical Guide: Cross-Reactivity and Selectivity of 4-Substituted Benzofurans

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Compound of Interest

Compound Name: *1-(Benzofuran-4-yl)-N-methylmethanamine*

Cat. No.: *B11806400*

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Executive Summary

1-(Benzofuran-4-yl)-N-methylmethanamine represents a structural pivot point in the benzofuran class. While the methanamine (benzylamine) variant functions primarily as a monoamine oxidase (MAO) substrate or trace amine modulator, its homolog 4-MAPB serves as a potent, selective serotonin transporter (SERT) substrate.

This guide evaluates the 4-position substitution on the benzofuran ring—a steric "dead zone" compared to the highly active 5- and 6-positions (e.g., 5-MAPB, 6-APB). The data indicates that 4-substitution drastically alters the selectivity profile, reducing psychostimulant potency while retaining SERT affinity, offering a unique scaffold for non-stimulant serotonergic modulation.

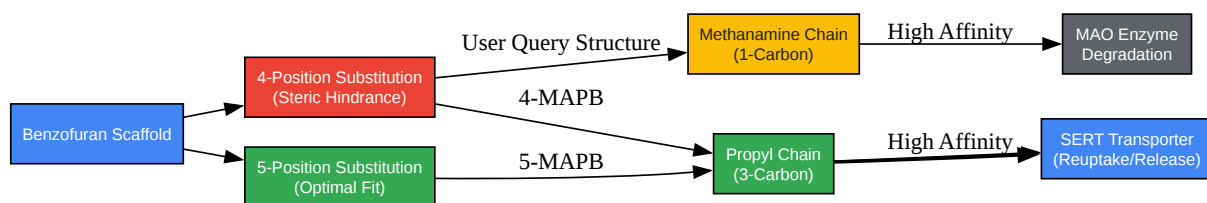
Chemical Identity & Structural Activity Relationship (SAR)

The pharmacological divergence between the user-specified methanamine and the active propan-2-amine is driven by the chain length rule of phenethylamines.

Feature	Target Molecule (User Query)	Active Reference (4-MAPB)	Standard (5-MAPB)
IUPAC	N-methyl-1-(1-benzofuran-4-yl)methanamine	1-(1-benzofuran-4-yl)-N-methylpropan-2-amine	1-(1-benzofuran-5-yl)-N-methylpropan-2-amine
Linker	Methylene (1 Carbon)	Isopropyl (3 Carbons)	Isopropyl (3 Carbons)
Class	Benzylamine	Amphetamine / Benzofuran	Amphetamine / Benzofuran
Primary Target	MAO-B (Substrate/Inhibitor)	SERT / 5-HT2A / 5-HT2B	SERT > DAT / 5-HT2B
Psychoactivity	Negligible / Trace Amine	Entactogenic / Empathogenic	Highly Entactogenic

SAR Visualization: Chain Length & Regiochemistry

The following diagram illustrates how the chain length (methanamine vs. propylamine) and ring substitution (4-yl vs. 5-yl) dictate the pharmacological pathway.



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Caption: Structural bifurcation showing how chain length determines target (MAO vs. Transporter) and position determines potency.

Pharmacological Performance: 4-MAPB vs. Alternatives[1]

The 4-substituted benzofurans (4-MAPB/4-APB) exhibit a distinct profile characterized by lower potency and higher NET selectivity compared to their 5- and 6-isomers.

A. Binding Affinity & Inhibition (IC50 / Ki)

Data synthesized from comparative studies on benzofuran isomers (Rickli et al., 2015).

Target	4-APB / 4-MAPB (4-Substituted)	5-MAPB (5-Substituted)	MDMA (Reference)	Significance
NET (IC50)	0.24 μ M (High Potency)	0.45 μ M	0.46 μ M	4-position favors Norepinephrine interaction.
SERT (IC50)	5.5 μ M	0.21 μ M	1.8 μ M	4-position causes steric clash in SERT pocket, reducing affinity 25x vs 5-MAPB.
DAT (IC50)	12.0 μ M	1.5 μ M	11.0 μ M	Low dopaminergic activity; less addictive potential than Methamphetamine.
5-HT2A (Ki)	0.96 μ M	0.20 μ M	5.0 μ M	Weak partial agonist; less hallucinogenic than 2C-B-FLY.
5-HT2B (Ki)	< 1.0 μ M	0.05 μ M	0.5 μ M	Risk: Potent agonism (Cardiotoxicity marker).

Key Insight: The 4-position substitution (4-MAPB) results in a "sloppier" fit for the Serotonin Transporter (SERT) compared to the 5-position (5-MAPB), leading to a molecule that is less potent by weight but retains the norepinephrine-heavy release profile.

B. Selectivity Ratios

The DAT/SERT ratio is a critical predictor of abuse potential (lower ratio = higher serotonergic dominance = lower abuse liability).

- 4-MAPB Ratio: ~2.1 (Balanced/Noradrenergic)
- 5-MAPB Ratio: ~0.1 (Highly Serotonergic)
- Methamphetamine Ratio: ~50.0 (Highly Dopaminergic)

Cross-Reactivity & Safety Profile

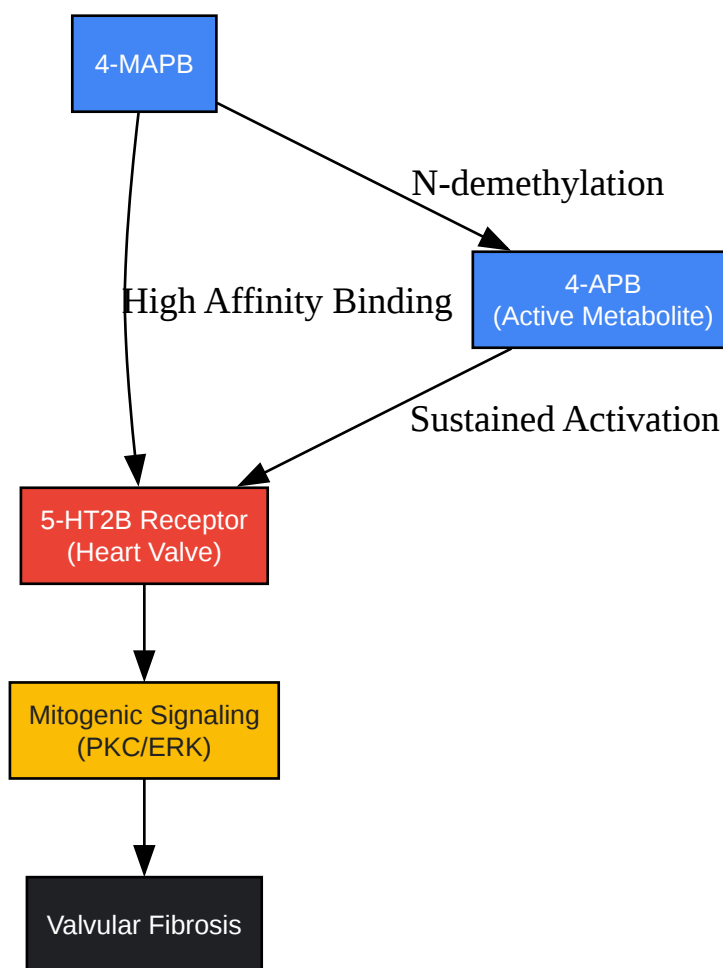
The 5-HT_{2B} Valvulopathy Risk

Like all benzofurans, 4-MAPB shows significant cross-reactivity with the 5-HT_{2B} receptor. Chronic activation of this receptor stimulates mitogenesis in cardiac valvular interstitial cells, leading to fibrosis.

Metabolic Pathways (N-Demethylation)

The N-methyl group in 4-MAPB is subject to rapid metabolism.

- Parent: 4-MAPB (Active)
- Metabolic Step: CYP450-mediated N-demethylation.
- Metabolite: 4-APB (Active).
 - Note: Unlike MDMA, which metabolizes to neurotoxic alpha-methyldopamine species via ring opening, the benzofuran ring is metabolically robust, potentially reducing oxidative stress neurotoxicity.



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Caption: Mechanism of benzofuran-associated cardiac risk via 5-HT2B activation.

Experimental Protocols

To validate the selectivity of 4-MAPB (or the methanamine analog) in your own lab, use the following self-validating protocols.

Protocol A: Monoamine Uptake Inhibition Assay (HEK293)

Objective: Determine IC50 for SERT vs DAT.

- Cell Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids respectively.

- Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.
- Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% ascorbic acid (prevents oxidation).
- Treatment:
 - Add test compound (10^{-9} to 10^{-4} M).
 - Incubate 10 min at 37°C.
- Substrate Addition:
 - Add [3H]-5-HT (for SERT) or [3H]-DA (for DAT) at 20 nM final concentration.
 - Incubate 10 min.
- Termination: Rapid wash with ice-cold buffer. Lyse cells with 0.1% SDS.
- Quantification: Liquid scintillation counting.
- Validation:
 - Positive Control: Fluoxetine (SERT), GBR-12909 (DAT).
 - Success Criteria: Hill slope near 1.0; Z-factor > 0.5.

Protocol B: Discrimination of Chain Length (MAO vs Release)

Objective: Differentiate the user's "Methamphetamine" (1-C) from "MAPB" (3-C).

- System: Rat brain synaptosomes.
- Assay 1 (Release): Pre-load synaptosomes with [3H]-5-HT. Add compound. Measure efflux.
 - Prediction: 4-MAPB causes massive efflux ($EC_{50} < 1 \mu\text{M}$). **1-(Benzofuran-4-yl)-N-methylmethamphetamine** causes no efflux.

- Assay 2 (MAO Inhibition): Incubate mitochondrial fraction with compound + Kynuramine (fluorometric substrate).
 - Prediction: Methamphetamine analog inhibits MAO-B; 4-MAPB shows weak/no inhibition.

References

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- Eshleman, A. J., et al. (2019).[2] Substituted Benzofurans as Psychoactive Drugs: Structure-Activity Relationships at the Monoamine Transporters.[2][3] *Journal of Pharmacology and Experimental Therapeutics*. [Link](#)

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